(2Z)-2-(3,4-Dimethoxyphenyl)-3-phenylacrylic acid
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Overview
Description
(2Z)-2-(3,4-Dimethoxyphenyl)-3-phenylacrylic acid is an organic compound characterized by the presence of a phenyl group and a dimethoxyphenyl group attached to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(3,4-Dimethoxyphenyl)-3-phenylacrylic acid typically involves the reaction of 3,4-dimethoxybenzaldehyde with phenylacetic acid under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by an isomerization step to yield the (2Z)-isomer. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly through the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(3,4-Dimethoxyphenyl)-3-phenylacrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with NaBH₄ can produce alcohols.
Scientific Research Applications
(2Z)-2-(3,4-Dimethoxyphenyl)-3-phenylacrylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (2Z)-2-(3,4-Dimethoxyphenyl)-3-phenylacrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-propionic acid: This compound shares the dimethoxyphenyl group but differs in the presence of a propionic acid moiety instead of an acrylic acid moiety.
3-Amino-3-(3,4-dimethoxyphenyl)propionic acid: Similar in structure but contains an amino group, which can significantly alter its chemical properties and biological activity.
Uniqueness
(2Z)-2-(3,4-Dimethoxyphenyl)-3-phenylacrylic acid is unique due to its specific configuration and the presence of both phenyl and dimethoxyphenyl groups. This unique structure allows for specific interactions with biological targets and distinct chemical reactivity compared to its analogs.
Properties
IUPAC Name |
(Z)-2-(3,4-dimethoxyphenyl)-3-phenylprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-15-9-8-13(11-16(15)21-2)14(17(18)19)10-12-6-4-3-5-7-12/h3-11H,1-2H3,(H,18,19)/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXYYTMTGDMOPP-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC2=CC=CC=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/C2=CC=CC=C2)/C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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